N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide

Catalog No.
S3015122
CAS No.
899730-08-6
M.F
C19H21NO5
M. Wt
343.379
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H...

CAS Number

899730-08-6

Product Name

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-oxochromene-3-carboxamide

Molecular Formula

C19H21NO5

Molecular Weight

343.379

InChI

InChI=1S/C19H21NO5/c21-17(15-10-13-6-2-3-7-16(13)24-18(15)22)20-11-14-12-23-19(25-14)8-4-1-5-9-19/h2-3,6-7,10,14H,1,4-5,8-9,11-12H2,(H,20,21)

InChI Key

JZLZUWZBQBPGMD-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC4=CC=CC=C4OC3=O

solubility

not available

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of both oxalamide and chromene functional groups. The compound features a 1,4-dioxaspiro[4.5]decan moiety, which contributes to its structural complexity and potential biological activity. The chromene portion of the molecule is known for its diverse pharmacological properties, making this compound of significant interest in medicinal chemistry and drug development.

, including:

  • Oxidation: Under specific conditions, it can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can modify functional groups within the molecule.
  • Substitution: The compound can engage in substitution reactions where one functional group is replaced by another.

Common reagents utilized in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled temperatures and pH levels are crucial for achieving desired transformations.

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide has demonstrated potential biological activities, particularly in the fields of antimicrobial and anticancer research. The chromene structure is often associated with various therapeutic effects, including anti-inflammatory and antioxidant properties. Ongoing studies are evaluating its efficacy against specific diseases, highlighting its potential as a therapeutic agent .

The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide typically involves several steps:

  • Preparation of the Spirocyclic Intermediate: Starting with 1,4-dioxaspiro[4.5]decan-2-ylmethanamine.
  • Reaction with Isocyanate: This intermediate is reacted with an appropriate isocyanate to form the desired oxalamide compound.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial production methods remain less documented but likely involve optimizing reaction conditions for large-scale synthesis .

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide has several applications:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential biological activities, particularly in antimicrobial and anticancer contexts.
  • Medicine: Research continues into its therapeutic applications across various diseases.
  • Industry: Potential uses in developing new materials with unique properties due to its structural characteristics .

The mechanism of action for N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide involves interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate enzymatic activities or receptor functions, triggering downstream signaling pathways relevant to its biological effects. Detailed studies are necessary to elucidate the precise molecular interactions and pathways involved in its activity .

Several compounds share structural similarities with N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide:

Compound NameStructural FeaturesUnique Aspects
1,4-dioxaspiro[4.5]decan-2-yldimethylamineSpirocyclic structurePrecursor in synthesis
1,4-dioxaspiro[4.5]decan-2-yldimethanolSimilar spirocyclic frameworkAlcoholic functional group
7-hydroxychromenoneChromene structureKnown for distinct biological activities

Uniqueness

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its specific combination of spirocyclic structure and chromene derivatives, which may contribute to unique pharmacological properties not observed in similar compounds .

This compound's distinctive features make it a valuable subject for further research in medicinal chemistry and related fields.

XLogP3

3.2

Dates

Last modified: 08-17-2023

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